molecular formula C61H81O4P B2356755 (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin CAS No. 1361146-90-8

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

Cat. No.: B2356755
CAS No.: 1361146-90-8
M. Wt: 909.289
InChI Key: AYBKPJJNIOLFCE-YZCGSYMESA-N
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Description

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a unique structure characterized by multiple phenyl groups and a dioxaphosphepine ring, which may contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

It is known to be a versatile chiral phosphine-olefin ligand , suggesting that it may interact with a variety of biochemical targets.

Mode of Action

The compound is employed in asymmetric, iridium-catalyzed, allylic allylation of propenylboronates . This suggests that the compound may interact with its targets to facilitate the addition of an allyl group to propenylboronates in an asymmetric manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the formation of the dioxaphosphepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in drug discovery and development. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxaphosphepine derivatives and phenyl-substituted organic molecules. These compounds share structural features but may differ in their reactivity and applications.

Properties

IUPAC Name

(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKPJJNIOLFCE-YZCGSYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H81O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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